2-(3-Cyano-4-methylphenyl)butanoic acid

Description

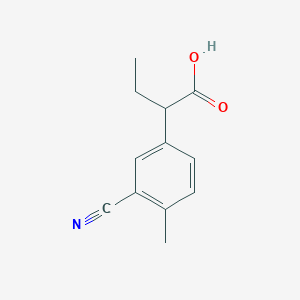

2-(3-Cyano-4-methylphenyl)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a 3-cyano-4-methylphenyl group. Its IUPAC name reflects the structural features: a four-carbon carboxylic acid chain (butanoic acid) attached to a phenyl ring bearing a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 4-position. The cyano and methyl substituents on the aromatic ring influence its electronic properties, solubility, and interaction with biological targets, distinguishing it from other auxin-like herbicides or carboxylic acid derivatives .

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-(3-cyano-4-methylphenyl)butanoic acid |

InChI |

InChI=1S/C12H13NO2/c1-3-11(12(14)15)9-5-4-8(2)10(6-9)7-13/h4-6,11H,3H2,1-2H3,(H,14,15) |

InChI Key |

QUSXZKMHMGVSHF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-4-methylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-cyano-4-methylbenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the corresponding carboxylic acid. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3-Cyano-4-methylphenyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the carboxylic acid moiety. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The cyano group in this compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group (lower pKa) compared to MCPB and 2,4-DB, which feature electron-withdrawing chlorine atoms but in different positions.

- Bioactivity: Phenoxy herbicides like MCPB and 2,4-DB act as synthetic auxins, disrupting plant growth. The absence of a phenoxy linkage in this compound may alter its mobility in plant tissues or receptor binding efficiency.

Physicochemical Properties

- Solubility: The cyano group enhances polarity, likely improving water solubility relative to chlorinated analogues. However, the methyl group may offset this by introducing hydrophobicity.

- Stability: Cyano-substituted compounds are prone to hydrolysis under alkaline conditions, whereas chlorinated derivatives (e.g., 2,4-DB) exhibit greater environmental persistence .

Biological Activity

2-(3-Cyano-4-methylphenyl)butanoic acid is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a butanoic acid moiety linked to a 3-cyano-4-methylphenyl group, with a molecular formula of C13H15NO2 and a molecular weight of approximately 203.24 g/mol. This article explores the biological activity of this compound, focusing on its anti-inflammatory and analgesic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound is as follows:

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C13H15NO2 | 203.24 g/mol |

| 2-(3-Chloro-4-methylphenyl)butanoic acid | C13H15ClO2 | 240.72 g/mol |

| 2-(3-Cyano-4-methylphenyl)propanoic acid | C12H13NO2 | 203.24 g/mol |

| 3-Methyl-3-(4-methylphenyl)butanoic acid | C13H18O2 | 206.28 g/mol |

The presence of the cyano group is significant as it enhances lipophilicity, potentially affecting the pharmacokinetic properties of the compound.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound exhibits notable anti-inflammatory and analgesic effects. The mechanism behind these activities is believed to involve the compound's interaction with specific biological receptors or enzymes involved in inflammation and pain signaling pathways.

Research indicates that the cyano and methyl groups may play critical roles in modulating these interactions, though further investigation is required to fully elucidate the underlying mechanisms.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Mediators : The compound may reduce the production of pro-inflammatory cytokines.

- Modulation of Pain Pathways : It could interfere with pain signaling pathways, potentially through receptor binding or enzyme inhibition.

Study on Binding Affinity

A study focusing on the binding affinity of this compound revealed its potential interaction with various receptors associated with inflammatory responses. Techniques such as molecular docking and in vitro assays are being employed to map these interactions comprehensively.

Quantitative Structure-Activity Relationship (QSAR)

Research employing QSAR models has demonstrated that structural characteristics significantly influence the biological activity of compounds similar to this compound. These models help predict the efficacy and safety profiles based on chemical structure, providing insights into potential modifications for enhanced activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.